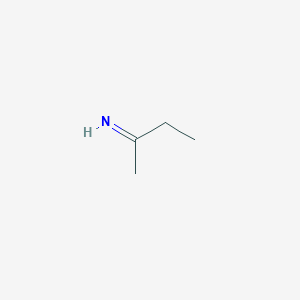

Butan-2-imine

Description

Properties

IUPAC Name |

butan-2-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c1-3-4(2)5/h5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMKPGVCTLTADE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50493680 | |

| Record name | Butan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53626-93-0 | |

| Record name | Butan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of Butan-2-imine

Direct Condensation of Butan-2-one with Ammonia or Primary Amines

The classical method for preparing this compound involves the condensation of butan-2-one with ammonia or primary amines under dehydrating conditions to remove water formed during the reaction. This approach is exemplified in the preparation of related imines such as N-methyl isopropylidenimine (an imine of acetone), which shares mechanistic similarities with this compound synthesis.

Alkaline Conditions with Calcium Oxide

A patent (US2700681A) describes a method where calcium oxide is used as a drying agent and base to facilitate the condensation of ketones with amines. For example, acetone reacts with liquid methylamine in the presence of calcium oxide at low temperatures (-10°C to 25°C) in a sealed pressure vessel. The mixture is allowed to stand for several days to ensure complete absorption of the liquid and formation of the imine. Subsequent distillation yields the imine product.

By analogy, this compound can be prepared by reacting butan-2-one with ammonia or a primary amine under similar conditions, using calcium oxide or other bases to absorb water and drive the equilibrium toward imine formation.

Use of Potassium Hydroxide as Base

Another example from the same patent involves the use of potassium hydroxide (KOH) as a base to catalyze the reaction of acetone with methylamine at low temperatures (-10°C). The reaction mixture is sealed and allowed to warm gradually to room temperature, facilitating imine formation. This method highlights the importance of controlling temperature and base concentration to optimize yield and purity.

Solvent-Free and Acid-Catalyzed Condensation

Recent advances in green chemistry have introduced solvent-free methods for imine synthesis, often catalyzed by acids such as p-toluenesulfonic acid (p-TsOH). These methods involve mixing the ketone and amine directly, sometimes with mild heating or stirring, to promote imine formation with high efficiency and minimal waste.

A study on imine synthesis using p-TsOH as a catalyst in dichloromethane (DCM) or under neat conditions demonstrated rapid imine formation at room temperature. Although the study focused on aldehydes and benzylamine, the principles apply to ketones like butan-2-one. The reaction proceeds with removal of water (often using a Dean-Stark apparatus in solvent systems) or under solvent-free conditions, yielding imines in good to excellent yields within short reaction times.

Use of Organometallic Reagents for Imine Formation

In specialized synthetic routes, imines such as N-methyl isopropylidenimine have been prepared via reactions involving Grignard reagents and pre-formed imines. For example, benzyl magnesium chloride reacts with N-methyl isopropylidenimine in diethyl ether under nitrogen atmosphere, followed by hydrolysis and extraction to isolate the desired amine or imine derivatives.

While this method is more complex and tailored for substituted imines, it illustrates alternative pathways for imine preparation that may be adapted for this compound derivatives.

Multi-Component and Catalytic Approaches

Catalytic methods using metal catalysts (e.g., zirconium salts) have been developed for the synthesis of β-aminoketones via Mannich-type reactions, which involve imine intermediates. These methods offer high yields, good stereoselectivity, and environmentally benign conditions, avoiding the need for pre-formed imines.

Although these methods focus on β-aminoketones, the intermediacy of imines such as this compound is critical, suggesting that catalytic systems can be optimized for direct imine synthesis from ketones and amines.

Comparative Data on Preparation Methods

Mechanistic Insights and Reaction Optimization

Water Removal: Imine formation is an equilibrium reaction; removing water shifts the equilibrium toward imine. Bases like calcium oxide and potassium hydroxide serve as drying agents, while Dean-Stark apparatus or solvent-free conditions facilitate water removal.

Temperature Control: Low temperatures (-10°C) prevent side reactions and promote selective imine formation. Gradual warming allows completion of reaction without decomposition.

Catalyst Choice: Acid catalysts such as p-TsOH accelerate the condensation by activating the carbonyl group and promoting nucleophilic attack by the amine.

Reaction Time: Traditional methods may require days for completion, while modern catalytic and solvent-free methods reduce this to hours or less.

Summary and Recommendations

The preparation of this compound can be effectively achieved by direct condensation of butan-2-one with ammonia or primary amines under dehydrating conditions using bases like calcium oxide or potassium hydroxide. Modern methods employing acid catalysis under solvent-free conditions offer advantages in speed, yield, and environmental impact. Organometallic and catalytic multi-component approaches provide alternative routes for specialized imines but are less common for simple this compound.

For high-purity this compound synthesis, the following protocol is recommended:

React butan-2-one with ammonia or a primary amine in the presence of calcium oxide or potassium hydroxide at low temperature (-10°C to 25°C) in a sealed vessel.

Allow sufficient time (several days) for equilibrium to be reached.

Remove water continuously or by distillation to drive imine formation.

Alternatively, use p-toluenesulfonic acid catalysis under solvent-free conditions at room temperature for rapid synthesis.

This approach balances yield, purity, and operational simplicity, suitable for laboratory and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Butan-2-imine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form butan-2-one and other oxidation products.

Substitution: The imine group can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for substitution reactions.

Major Products Formed

Oxidation: Butan-2-one and other oxidation products.

Reduction: Butan-2-amine.

Substitution: Various substituted imines and amines depending on the nucleophile used.

Scientific Research Applications

Butan-2-imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of butan-2-imine involves its reactivity as an electrophile due to the presence of the carbon-nitrogen double bond. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Key Properties :

- Reactivity: Butan-2-imine undergoes hydrolysis in acidic or aqueous conditions to yield a ketone (2-butanone) and ammonia. It also participates in nucleophilic additions and cycloadditions.

Structural and Functional Group Analysis

The following table compares this compound with structurally or functionally related compounds:

Detailed Comparative Analysis

Butan-2-amine

- Functional Group : A primary amine (-NH₂) at the second carbon.

- Differences : Unlike this compound, Butan-2-amine is basic and forms stable salts with acids. It is used in pharmaceutical synthesis (e.g., local anesthetics) and as a chiral building block .

- Safety : Classified under EU REACH regulations due to flammability and toxicity .

Butocarboxim

- Functional Group : Combines a carbamate (O=C-O-) and an imine (C=N).

- Differences : A systemic insecticide that inhibits acetylcholinesterase. Its imine group enhances stability, allowing prolonged pesticidal activity .

Methyltris(butanone oxime)silane

- Functional Group : Oxime (C=N-O) linked to a silicon atom.

- Differences : Used in silicone sealants and adhesives. The oxime group reacts with moisture to form durable siloxane networks, unlike the hydrolytic instability of this compound .

Butan-1-imine

- Functional Group : Aldimine (C=N at terminal carbon).

- Differences : Hydrolyzes to butanal instead of a ketone. Used in Schiff base synthesis and coordination chemistry .

Biological Activity

Butan-2-imine, also known as 2-butanamine or butyronitrile, is an organic compound with the molecular formula C4H9N. Its biological activity has been a subject of interest due to its potential applications in medicinal chemistry and its effects on human health.

This compound is characterized by its simple structure, featuring a carbon chain with an imine functional group. This compound is a colorless liquid at room temperature and has a boiling point of approximately 78 °C. Its chemical properties include:

- Molecular Weight : 71.12 g/mol

- Solubility : Soluble in organic solvents like ethanol and ether.

- Reactivity : Susceptible to nucleophilic attacks due to the electrophilic nature of the imine carbon.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, certain derivatives have shown promising results against various cancer cell lines, including:

- MDA-MB-231 (Breast Cancer)

- HCT116 (Colon Cancer)

- B16 (Melanoma)

In vitro assays demonstrated that these derivatives could induce oxidative stress and apoptosis in cancer cells, suggesting a mechanism of action that involves mitochondrial dysfunction and the activation of pro-apoptotic pathways .

Table 1: Summary of Cytotoxicity Studies

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound Derivative A | MDA-MB-231 | 15 | Induction of oxidative stress |

| This compound Derivative B | HCT116 | 20 | Apoptosis via mitochondrial pathways |

| This compound Derivative C | B16 | 18 | ROS production and apoptosis |

Toxicological Studies

This compound has also been investigated for its toxicological effects. Case studies have documented instances of inhalation abuse leading to fatalities, particularly among adolescents. Analysis revealed significant concentrations of butane in the bloodstream, indicating acute toxicity associated with high exposure levels . The histological examination showed damage to respiratory tissues, highlighting the potential risks associated with misuse.

Table 2: Toxicity Case Studies

| Case Study | Age | Exposure Type | Outcome |

|---|---|---|---|

| Case 1 | 16 | Inhalation | Fatality due to overdose |

| Case 2 | 17 | Chronic use | Severe respiratory damage |

The biological activity of this compound and its derivatives can be attributed to their ability to interact with cellular components, leading to various biochemical responses. The proposed mechanisms include:

- Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels can lead to cellular damage and apoptosis.

- Enzyme Inhibition : Certain derivatives may act as inhibitors for critical enzymes involved in cancer cell proliferation.

- Gene Expression Modulation : Changes in gene expression related to apoptosis and cell cycle regulation have been observed in treated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.